molecular formula C15H26O2 B153619 Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS No. 84976-67-0

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Cat. No.: B153619
CAS No.: 84976-67-0
M. Wt: 238.37 g/mol
InChI Key: OQIHEFMTIUJJET-UHFFFAOYSA-N
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Description

Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid is an organic compound characterized by its bicyclic structure, which includes two cyclohexane rings connected by a single bond. The presence of an ethyl group and a carboxylic acid group on the bicyclohexyl framework makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid typically involves the following steps:

    Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted bicyclohexyl derivatives.

Scientific Research Applications

Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the bicyclohexyl core provides structural stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-one: Similar structure but with a ketone group instead of a carboxylic acid group.

    Trans-4’-ethyl-4’-propyl-(1,1’-bicyclohexyl): Similar structure with an additional propyl group.

Uniqueness

Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the bicyclohexyl framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-ethylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h11-14H,2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIHEFMTIUJJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470735
Record name Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84976-67-0
Record name Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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